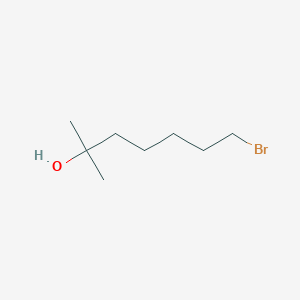

7-Bromo-2-methylheptan-2-ol

货号 B8809334

CAS 编号:

107768-04-7

分子量: 209.12 g/mol

InChI 键: TVXXQVOFAQGRRQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

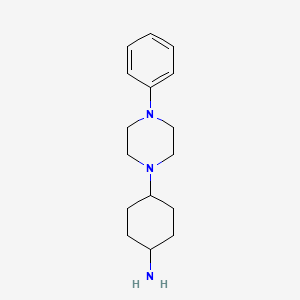

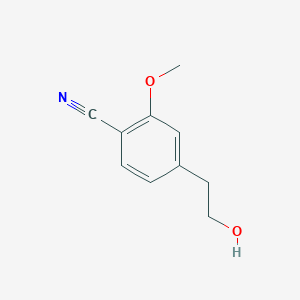

“7-Bromo-2-methylheptan-2-ol” is an organic compound with the molecular formula C8H17BrO . It is a brominated derivative of heptan-2-ol, where a bromine atom is attached to the seventh carbon atom .

Molecular Structure Analysis

The molecular structure of “7-Bromo-2-methylheptan-2-ol” consists of a seven-carbon chain (heptane) with a bromine atom attached to the seventh carbon atom and a hydroxyl group (-OH) and a methyl group (-CH3) attached to the second carbon atom . The presence of the hydroxyl group classifies it as an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-2-methylheptan-2-ol” include a molecular weight of 209.12 . Other properties such as boiling point, melting point, and density were not available in the sources I found .属性

CAS 编号 |

107768-04-7 |

|---|---|

产品名称 |

7-Bromo-2-methylheptan-2-ol |

分子式 |

C8H17BrO |

分子量 |

209.12 g/mol |

IUPAC 名称 |

7-bromo-2-methylheptan-2-ol |

InChI |

InChI=1S/C8H17BrO/c1-8(2,10)6-4-3-5-7-9/h10H,3-7H2,1-2H3 |

InChI 键 |

TVXXQVOFAQGRRQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CCCCCBr)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-2-methyl-2-trimethylsilyloxyheptane (10) (14.0 g) in methanol (55 ml) at room temperature was added ethanolic hydrogen chloride (ca. 1M, 0.2 ml). After 10 minutes the solution was concentrated in vacuo (at room temperature) to constant weight. The residue was taken up in chloroform and reconcentrated to constant weight to give 7-bromo-2-methyl-2-heptanol (H, n=4, R1 =R2 =Me) as a chromatographically homogenous oil. The product was dissolved in THF (10 ml) and added to a premixed, stirred solution of potassium tert-butoxide (6.7 g) and thiophenol (3.6 ml) in N,N-dimethylformamide (50 ml) at room temperature. After a few minutes a precipitate started forming, and after 30 minutes the mixture was partitioned between ethyl acetate (300 ml) and water (200 ml). The organic layer was washed consecutively with 2N sodium hydroxide solution, water and brine. Drying and concentration in vacuo gave 6-hydroxy-6-methylheptyl phenyl sulphide as a chromatographically homogenous oil. This was dissolved in methanol (60 ml), and to the stirred solution was added sodium hydrogen carbonate (4.7 g), aqueous sodium tungstate solution (2%, 5 ml) and hydrogen peroxide (100 vol, 11.8 ml). The initial exothermic reaction which ensued was checked by momentary ice-cooling. The reaction mixture was then stirred at 50° C. for 1 hour. After cooling, the mixture was partitioned between dichloromethane (200 ml) and water. The aqueous layer was extracted with more dichloromethane, and the combined dichloromethane layers were washed with water, brine, and dried. Concentration in vacuo gave a crude product which was purified by chromatography (150 g silica gel; ether as eluant) to give the sulphone (13) as a viscous oil, δ (300 MHz) 1.18 (6H, s), 1.4 (7H, m), 1.75 (2H, m), 3.09 (2H, m), 7.5-7.75 (3H, m), 7.90 (2H, m).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![6-Chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8809300.png)

![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(phenylmethyl)-](/img/structure/B8809337.png)

![Imidazo[2,1-b]thiazole, 3-methyl-6-(4-nitrophenyl)-](/img/structure/B8809348.png)